N-(3-hydroxyphenyl)ethane-1-sulfonamide
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Overview
Description
N-(3-hydroxyphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S. It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further connected to a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-hydroxyphenyl)ethane-1-sulfonamide can be synthesized through the direct reaction of 3-hydroxyaniline with ethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethanesulfonylphenol.
Reduction: Formation of N-(3-aminophenyl)ethane-1-sulfonamide.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(3-hydroxyphenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the hydroxyphenyl group can interact with various proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)ethane-1-sulfonamide
- N-(2-hydroxyphenyl)ethane-1-sulfonamide
- N-(3-hydroxyphenyl)methane-1-sulfonamide
Uniqueness
N-(3-hydroxyphenyl)ethane-1-sulfonamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-13(11,12)9-7-4-3-5-8(10)6-7/h3-6,9-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDACQVXDYEWGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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